6-Ethyl-2,6-dimethyloctane

Description

Contextualization within Saturated Hydrocarbon Studies

Saturated hydrocarbons, or alkanes, are organic compounds composed entirely of single-bonded carbon and hydrogen atoms, conforming to the general formula C_n_H_2n+2_. nih.gov These molecules form the simplest class of hydrocarbons and are fundamental to organic chemistry. Their study provides a foundational understanding of chemical bonding, molecular structure, and intermolecular forces. 6-Ethyl-2,6-dimethyloctane, with its molecular formula C₁₂H₂₆, is a member of the dodecane (B42187) isomer group and serves as a specific example of a branched alkane within this class of compounds. nih.gov Its structure, featuring an eight-carbon chain with ethyl and methyl substituents, provides a tangible case for exploring the properties and behaviors of more complex saturated hydrocarbons.

Importance of Alkane Branching in Chemical Research

The branching of the carbon skeleton in alkanes has profound effects on their physical and chemical properties. Compared to their straight-chain (n-alkane) counterparts, branched alkanes exhibit different boiling points, melting points, densities, and viscosities. This is primarily due to the way branching affects the surface area of the molecule and, consequently, the strength of the intermolecular van der Waals forces.

In the context of fuel technology, branched alkanes are of paramount importance. They generally have higher octane (B31449) ratings than their linear isomers, which translates to a greater resistance to knocking or premature combustion in internal combustion engines. stackexchange.comlibretexts.org This makes them highly desirable components of gasoline. The presence of branched alkanes, such as those found in kerosene-type jet fuels, also helps to lower the freezing point of the fuel mixture. nih.gov Research into specific branched alkanes like this compound contributes to a deeper understanding of these structure-property relationships, which is crucial for the development of more efficient and cleaner-burning fuels. chemhume.co.uk

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its utility as a model compound. Its specific and well-defined branched structure makes it an ideal candidate for a variety of studies. Key research objectives involving this compound include:

Reference Compound: Serving as a standard in analytical techniques such as chromatography for the identification and quantification of hydrocarbons in complex mixtures.

Catalytic Process Development: Acting as a model substrate in the development and optimization of new catalytic processes, such as cracking and isomerization, which are vital in the petroleum industry for producing high-value branched alkanes.

Hydrocarbon Behavior Studies: Investigating the fundamental physical and chemical behaviors of highly branched alkanes, including their thermodynamic properties and reaction kinetics.

Physicochemical Properties of this compound

The structural arrangement of this compound directly influences its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | nih.gov |

| Molecular Weight | 170.33 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 62183-54-4 | nist.gov |

| Estimated Boiling Point | ~190–200°C | |

| Estimated Density | ~0.75 g/cm³ |

This table is interactive. Click on the headers to sort.

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are not abundant in publicly available literature, its role as a representative branched alkane allows for the extrapolation of general research findings. Studies on similar branched C12 isomers are used to understand fuel properties and combustion behavior. The synthesis of such complex alkanes is also an area of academic interest, with methods like Friedel-Crafts alkylation being a common approach. This involves reacting a suitable alkyl halide with a hydrocarbon in the presence of a Lewis acid catalyst.

Structure

3D Structure

Properties

CAS No. |

62183-54-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

6-ethyl-2,6-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-12(5,7-2)10-8-9-11(3)4/h11H,6-10H2,1-5H3 |

InChI Key |

DGFWFJRTTJTVEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)CCCC(C)C |

Origin of Product |

United States |

Nomenclature Conventions and Isomeric Considerations of 6 Ethyl 2,6 Dimethyloctane

Systematic IUPAC Naming and Structural Representation

The systematic name of an organic compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is derived from a set of rules that precisely describe its molecular structure. The name "6-Ethyl-2,6-dimethyloctane" indicates a specific branched alkane. The foundation of this name is "octane," which specifies a continuous chain of eight carbon atoms.

The prefixes "ethyl" and "dimethyl" denote the substituent groups attached to this main chain. "Ethyl" refers to a two-carbon alkyl group (-CH2CH3), while "dimethyl" indicates the presence of two methyl groups (-CH3). The numbers preceding these prefixes, "6-" and "2,6-," are locants that specify the carbon atoms on the parent octane (B31449) chain to which these substituents are bonded.

To correctly assign these locants, the octane chain is numbered from the end that results in the lowest possible numbering for the substituents. In this case, numbering from one end places the methyl and ethyl groups at positions 2, 6, and 6, while numbering from the other end would result in positions 3, 3, and 7. According to IUPAC rules, the former set of locants is chosen. When writing the full name, the substituents are listed alphabetically (ethyl before methyl).

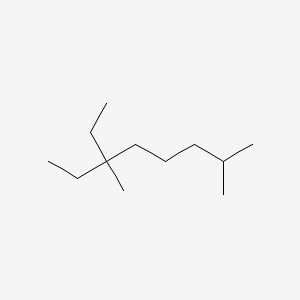

Structural Representation:

The structure of this compound can be represented as a bond-line formula:

| Component | Description |

| Parent Chain | Octane (8 carbons) |

| Substituents | - One ethyl group (-CH2CH3)- Two methyl groups (-CH3) |

| Locants | - Ethyl group at carbon 6- Methyl groups at carbons 2 and 6 |

Analysis of Constitutional Isomers of Dodecanes Relevant to this compound

Constitutional isomers are compounds that share the same molecular formula but have different atomic connectivity. masterorganicchemistry.commasterorganicchemistry.com this compound has the molecular formula C12H26, which corresponds to dodecane (B42187). Dodecane has a total of 355 constitutional isomers. wikipedia.orgucla.edu Many of these isomers share the same octane parent chain but differ in the placement of the ethyl and methyl substituents.

For instance, shifting the ethyl group or the methyl groups to different positions on the octane chain results in a variety of constitutional isomers. These structural differences, while seemingly minor, can lead to variations in physical properties such as boiling point and melting point. Generally, increased branching in isomeric alkanes leads to a decrease in the boiling point.

Below is a table of constitutional isomers of this compound that are also based on an octane parent chain.

| Isomer Name | Structural Difference from this compound |

| 3-Ethyl-2,6-dimethyloctane | The ethyl group is on carbon 3 instead of carbon 6. chemsrc.com |

| 4-Ethyl-2,6-dimethyloctane | The ethyl group is on carbon 4 instead of carbon 6. brainly.com |

| 6-Ethyl-2,2-dimethyloctane | Both methyl groups are on carbon 2 instead of one on carbon 2 and one on carbon 6. nih.gov |

| 6-Ethyl-3,3-dimethyloctane | Both methyl groups are on carbon 3 instead of one on carbon 2 and one on carbon 6. youtube.com |

| 6-Ethyl-3,4-dimethyloctane | The methyl groups are on carbons 3 and 4 instead of 2 and 6. chemspider.com |

Stereochemical Aspects and Chiral Centers in Branched Octanes

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image. ncert.nic.in The source of chirality in many organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different groups. youtube.comyoutube.com

In the structure of this compound, the carbon atom at position 6 is a chiral center. The four different groups attached to this carbon are:

An ethyl group (-CH2CH3)

A methyl group (-CH3)

A butyl group (-CH2CH2CH(CH3)2)

A propyl group (-CH2CH2CH3)

The presence of this single chiral center means that this compound can exist as a pair of stereoisomers.

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. youtube.com There are two main types of stereoisomers: enantiomers and diastereomers. organicchemistrytutor.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comyoutube.com Since this compound has one chiral center, it exists as a pair of enantiomers. These are designated as (R)-6-Ethyl-2,6-dimethyloctane and (S)-6-Ethyl-2,6-dimethyloctane based on the Cahn-Ingold-Prelog priority rules. libretexts.org Enantiomers have identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light and their interactions with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.commasterorganicchemistry.com Diastereomers arise when a molecule has two or more chiral centers. For example, a related branched alkane like 3,4-dimethyloctane (B100316) has two chiral centers (at carbons 3 and 4). This results in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

The relationships between these stereoisomers are summarized in the table below.

| Stereoisomer Pair | Relationship |

| (3R,4R) and (3S,4S) | Enantiomers |

| (3R,4S) and (3S,4R) | Enantiomers |

| (3R,4R) and (3R,4S) | Diastereomers |

| (3R,4R) and (3S,4R) | Diastereomers |

| (3S,4S) and (3R,4S) | Diastereomers |

| (3S,4S) and (3S,4R) | Diastereomers |

Chiral purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. openochem.org The determination of chiral purity is crucial in many fields, particularly in the pharmaceutical industry. Several analytical techniques are employed for this purpose.

The most common and accurate methods for determining chiral purity involve chromatography. openochem.org

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for quantification. skpharmteco.com

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral stationary phase in the column to separate the enantiomers of a volatile compound.

Other methods for assessing chiral purity include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral resolving agent, enantiomers can be converted into diastereomeric complexes. Since diastereomers have different physical properties, their NMR spectra will differ, allowing for the determination of the enantiomeric ratio.

Polarimetry: This is a more traditional method that measures the degree to which a sample rotates plane-polarized light. skpharmteco.com While useful for determining if a sample is optically active, it is generally less accurate for precise quantification of enantiomeric excess compared to chromatographic methods. skpharmteco.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules.

A comparison of these methodologies is presented below.

| Methodology | Principle | Accuracy | Common Usage |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High | Widely used for a broad range of compounds |

| Chiral GC | Differential interaction with a chiral stationary phase | High | Suitable for volatile and thermally stable compounds |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral resolving agent | Moderate to High | Used for structural elucidation and purity assessment |

| Polarimetry | Measurement of the rotation of plane-polarized light | Low to Moderate | Primarily for qualitative assessment of optical activity |

| CD Spectroscopy | Differential absorption of circularly polarized light | High | Analysis of molecular asymmetry and enantiomeric composition |

Synthetic Methodologies and Chemical Transformations of 6 Ethyl 2,6 Dimethyloctane

Established and Hypothetical Synthetic Routes for Branched Alkanes

The construction of the C12 hydrocarbon skeleton of 6-Ethyl-2,6-dimethyloctane, featuring a quaternary carbon center at position 6, requires strategic carbon-carbon bond formation or skeletal rearrangement.

Alkylation reactions are a cornerstone in the synthesis of branched alkanes, particularly in the petroleum industry for producing high-octane gasoline components. mt.com Hypothetically, the carbon skeleton of this compound could be assembled through the acid-catalyzed alkylation of an isoalkane with an appropriate alkene. For instance, the reaction of isobutane (B21531) with an octene isomer in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid could theoretically lead to various C12 isomers, including the target molecule.

A more targeted laboratory-scale synthesis could involve organometallic coupling reactions. For example, a Grignard reagent could be coupled with an alkyl halide. A plausible, though challenging, disconnection for this compound would involve the reaction of a tertiary alkyl halide with an appropriate organocuprate (Gilman reagent). The steric hindrance at the quaternary center would be a significant barrier to overcome. A potential route is outlined below:

Step 1: Synthesis of 2-bromo-2-methylbutane. This can be prepared from 2-methyl-2-butanol (B152257) via reaction with HBr.

Step 2: Synthesis of a suitable organometallic reagent. For example, an organolithium or Grignard reagent derived from 1-bromo-4-methylhexane.

Step 3: Coupling Reaction. The reaction of the organometallic reagent from step 2 with the tertiary bromide from step 1, potentially mediated by a copper catalyst, could form the desired carbon skeleton. However, elimination reactions would be a major competing pathway.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product | Major Challenges |

| Isobutane | 2-Ethyl-1-hexene | H2SO4 or HF | Mixture of C12H26 isomers | Low selectivity for the target molecule. |

| 2-bromo-2-methylbutane | (4-methylhexyl)lithium | CuI (Gilman coupling) | This compound | Steric hindrance, competing elimination reactions. |

Isomerization is a key industrial process used to convert linear alkanes into more highly branched isomers, thereby increasing their octane (B31449) number. tandfonline.com This process is typically catalyzed by bifunctional catalysts, such as platinum on an acidic support like a zeolite. mdpi.comresearchgate.net A linear C12 alkane, such as n-dodecane, could theoretically be subjected to isomerization conditions to produce a complex mixture of branched isomers, among which this compound might be present in small quantities.

The mechanism involves the formation of carbocation intermediates that can undergo skeletal rearrangements. tandfonline.comresearchgate.net Low reaction temperatures thermodynamically favor the formation of more highly branched isomers, but higher temperatures are often required to achieve a reasonable reaction rate.

| Starting Material | Catalyst | Temperature Range (°C) | Expected Products | Key Consideration |

| n-Dodecane | Pt/Zeolite | 150-250 | Complex mixture of branched C12 alkanes | Separation of the desired isomer from the product mixture would be extremely challenging. |

| Methylundecanes | Solid Acid Catalyst | 100-200 | Mixture of dimethyl and ethyl substituted decanes | The position of the initial methyl group would influence the distribution of the final products. |

A highly effective and common method for the synthesis of alkanes is the catalytic hydrogenation of a corresponding alkene or alkyne precursor. pressbooks.publibretexts.orgmasterorganicchemistry.com This approach offers a more controlled and selective route to the target molecule, provided a suitable unsaturated precursor can be synthesized.

A hypothetical synthesis of this compound via this pathway could involve the following steps:

Synthesis of an unsaturated precursor: A suitable precursor would be an alkene such as 6-Ethyl-2,6-dimethyloct-1-ene or 6-Ethyl-2,6-dimethyloct-2-ene. This could potentially be synthesized via a Wittig reaction or a Grignard reaction followed by dehydration.

Catalytic Hydrogenation: The resulting alkene would then be hydrogenated to yield this compound. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. libretexts.orgmelscience.com The reaction is generally quantitative and proceeds under mild conditions.

| Unsaturated Precursor | Catalyst | Solvent | Pressure (atm) | Product |

| 6-Ethyl-2,6-dimethyloct-1-ene | 10% Pd/C | Ethanol | 1-5 | This compound |

| 6-Ethyl-2,6-dimethyloct-2-ene | PtO2 | Acetic Acid | 1-5 | This compound |

Influence of Branching Patterns on Reaction Efficiency and Selectivity

The highly branched nature of this compound, particularly the presence of a quaternary carbon, significantly influences its reactivity. Steric hindrance is a major factor that can impede reactions that require access to the carbon skeleton. nih.govyoutube.com For example, in substitution reactions, the bulky alkyl groups surrounding the quaternary center would make it difficult for nucleophiles to approach, thereby slowing down or preventing reactions at or near this site.

In synthetic routes, steric hindrance can lower the efficiency of reactions. For instance, in the hypothetical alkylation strategies discussed, the formation of the sterically congested quaternary center would likely be a slow and low-yielding process. quora.comscience.gov

Derivatization Strategies for Analytical and Further Synthetic Applications

Derivatization of a saturated alkane like this compound is challenging due to the inherent inertness of C-H bonds. However, under specific conditions, functional groups can be introduced.

Free-radical halogenation is a common method for introducing a halogen atom into an alkane skeleton. wikipedia.org The regioselectivity of this reaction is dependent on the stability of the resulting alkyl radical. youtube.comwou.edu The order of stability for free radicals is tertiary > secondary > primary.

In the case of this compound, there are primary, secondary, and tertiary C-H bonds. The structure contains one tertiary hydrogen at the C-2 position. Free-radical bromination is known to be highly selective for the substitution of tertiary hydrogens due to the endothermic nature of the hydrogen abstraction step, which leads to a transition state that closely resembles the stable tertiary radical. organicchemistrytutor.comchemistrysteps.com Therefore, the reaction of this compound with bromine in the presence of UV light or a radical initiator would be expected to yield 2-bromo-6-ethyl-2,6-dimethyloctane as the major product.

Chlorination, in contrast, is less selective and would likely produce a mixture of monochlorinated isomers. masterorganicchemistry.com

| Halogen | Reaction Conditions | Major Product | Minor Products | Rationale for Selectivity |

| Bromine (Br2) | UV light or heat | 2-Bromo-6-ethyl-2,6-dimethyloctane | Mixture of other bromo-isomers | High selectivity for the most stable (tertiary) radical intermediate. |

| Chlorine (Cl2) | UV light or heat | Mixture of chloro-isomers | - | Less selective, reacts with primary, secondary, and tertiary C-H bonds at comparable rates. |

The resulting bromoalkane could then serve as a precursor for further synthetic transformations, such as elimination reactions to form alkenes or substitution reactions with various nucleophiles.

Transformation to Related Functionalized Compounds for Pheromone Research Contexts

While this compound itself is a saturated hydrocarbon, its structural framework can be chemically modified to introduce functional groups, thereby transforming it into derivatives with potential applications in pheromone research. The presence of a tertiary carbon at the 6-position, as well as multiple secondary and primary carbons, offers various avenues for selective functionalization. These transformations are crucial for synthesizing analogs of known pheromones or creating novel compounds for biological screening.

The introduction of functional groups such as hydroxyl (-OH), carbonyl (C=O), or others is a key strategy in converting relatively inert alkanes into biologically active molecules. In the context of pheromone research, these functional groups are common features of many insect chemical communication signals. The specific location and stereochemistry of these functional groups are often critical for biological activity.

Research Findings on the Functionalization of Branched Alkanes

Research into the synthesis of insect pheromones has led to the development of various methods for the selective functionalization of branched alkanes. These methods can be broadly categorized based on the type of C-H bond being targeted.

Oxidation of Tertiary C-H Bonds: The tertiary carbon at the 6-position of this compound is a prime target for selective oxidation. The C-H bond at this position is weaker than primary and secondary C-H bonds, making it more susceptible to radical-mediated reactions. A common transformation is the introduction of a hydroxyl group to form a tertiary alcohol. This can be achieved using various oxidizing agents. The resulting alcohol, 6-ethyl-2,6-dimethyloctan-6-ol, can serve as a key intermediate for the synthesis of other functionalized compounds. For instance, dehydration of this tertiary alcohol would lead to the formation of alkenes, which are common components of pheromone blends.

Functionalization of Secondary and Primary C-H Bonds: While less reactive than the tertiary position, the secondary and primary C-H bonds in this compound can also be functionalized. This typically requires more specialized reagents and reaction conditions. For example, certain enzymatic or biomimetic catalytic systems have shown the ability to hydroxylate unactivated C-H bonds with a degree of regioselectivity. Such transformations could yield a variety of isomeric alcohols, which could then be further modified.

The table below summarizes potential functionalized compounds that could be derived from this compound and their relevance in pheromone research.

| Precursor Compound | Transformation | Resulting Functionalized Compound | Potential Pheromone-Related Functionality |

| This compound | Selective oxidation of the tertiary C-H bond | 6-Ethyl-2,6-dimethyloctan-6-ol | Precursor to alkenes or esters found in pheromones |

| This compound | Oxidation of a secondary C-H bond | Isomeric secondary alcohols (e.g., 6-Ethyl-2,6-dimethyloctan-x-ol) | Can be oxidized to ketones, which are known pheromone components |

| This compound | Halogenation followed by nucleophilic substitution | Halogenated and subsequently functionalized derivatives (e.g., ethers, esters) | Introduction of diverse functional groups for structure-activity relationship studies |

These transformations are fundamental in exploring the chemical space around the this compound scaffold for the discovery of new and effective pheromones or pheromone analogs. The synthesis and biological evaluation of a library of such functionalized compounds are essential steps in understanding the structure-activity relationships that govern insect chemical communication.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 6 Ethyl 2,6 Dimethyloctane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 6-Ethyl-2,6-dimethyloctane, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework. Due to the absence of publicly available experimental spectra for this compound, the following analyses are based on predicted spectral data derived from established principles of NMR spectroscopy.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The chemical shift of these signals is influenced by the local electronic environment of the protons. Protons on methyl groups will appear most upfield, followed by methylene (B1212753) protons, and then methine protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-1 (CH3) | ~ 0.8-0.9 | Doublet | 6H |

| H-2 (CH) | ~ 1.5-1.7 | Multiplet | 1H |

| H-3 (CH2) | ~ 1.2-1.4 | Multiplet | 2H |

| H-4 (CH2) | ~ 1.1-1.3 | Multiplet | 2H |

| H-5 (CH2) | ~ 1.2-1.4 | Multiplet | 2H |

| H-6 (C-CH3) | ~ 0.8-0.9 | Singlet | 3H |

| H-7 (CH2) | ~ 1.2-1.4 | Multiplet | 2H |

| H-8 (CH3) | ~ 0.8-0.9 | Triplet | 3H |

| H-1' (CH2 of Ethyl) | ~ 1.2-1.4 | Quartet | 2H |

| H-2' (CH3 of Ethyl) | ~ 0.8-0.9 | Triplet | 3H |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplets for the methylene protons arise from complex spin-spin coupling with neighboring protons.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH3) | ~ 22 |

| C-2 (CH) | ~ 28 |

| C-3 (CH2) | ~ 42 |

| C-4 (CH2) | ~ 21 |

| C-5 (CH2) | ~ 35 |

| C-6 (C) | ~ 38 |

| C-7 (CH2) | ~ 30 |

| C-8 (CH3) | ~ 14 |

| C-6 Methyl (CH3) | ~ 25 |

| Ethyl CH2 | ~ 29 |

| Ethyl CH3 | ~ 8 |

Note: These are predicted chemical shifts and are subject to variation.

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, the protons on C-1 would show a correlation with the proton on C-2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the chemical shifts of the proton(s) and the carbon to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons, such as C-6 in this compound. For example, the protons of the C-6 methyl group would show correlations to C-5, C-7, and the ethyl group's methylene carbon.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the mixture based on its boiling point and interaction with the GC column. As a branched alkane, it would likely have a lower retention time than a linear alkane of the same molecular weight. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ion peaks. The NIST Mass Spectrometry Data Center provides data for the isomeric compound Octane (B31449), 6-ethyl-2-methyl-, which can offer insights into the expected fragmentation.

Interpretation of Fragmentation Patterns for Structural Confirmation

The fragmentation of this compound in an electron ionization mass spectrometer is predicted to occur at the points of branching, leading to the formation of stable carbocations. The molecular ion peak (M⁺) would be expected at m/z 170 (corresponding to the molecular weight of C12H26).

Predicted Major Fragment Ions for this compound:

| m/z Value | Proposed Fragment Ion | Loss |

| 141 | [C10H21]⁺ | -C2H5 (Ethyl group) |

| 127 | [C9H19]⁺ | -C3H7 (Propyl group) |

| 99 | [C7H15]⁺ | -C5H11 (Pentyl group) |

| 85 | [C6H13]⁺ | -C6H13 (Hexyl group) |

| 71 | [C5H11]⁺ | -C7H15 (Heptyl group) |

| 57 | [C4H9]⁺ | -C8H17 (Octyl group) |

| 43 | [C3H7]⁺ | -C9H19 (Nonyl group) |

| 29 | [C2H5]⁺ | -C10H21 (Decyl group) |

The relative abundances of these fragment ions would be characteristic of the structure of this compound and would allow for its differentiation from other isomers. The most stable carbocations (tertiary) would be expected to give rise to the most abundant fragment peaks.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The IR spectrum of an alkane, such as this compound, is characterized by a limited number of absorption bands, primarily due to C-H and C-C bond vibrations. While these spectra can be considered relatively simple or "uninformative" compared to molecules with diverse functional groups, they are crucial for confirming the saturated hydrocarbon nature of the compound. pressbooks.publibretexts.orglibretexts.org

For this compound, which is a saturated alkane, the IR spectrum is defined by absorptions arising from carbon-hydrogen stretching and bending vibrations. lumenlearning.com The key identifying peaks are found in the C-H stretching region (2850-3000 cm⁻¹) and the C-H bending region (1350-1470 cm⁻¹). lumenlearning.comfiveable.me The absence of significant absorptions in other regions (e.g., around 1700 cm⁻¹ for C=O, 3300 cm⁻¹ for O-H, or 1650 cm⁻¹ for C=C) confirms the lack of carbonyl, hydroxyl, or alkene functional groups, respectively. pressbooks.publibretexts.org

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (from CH₃ and CH₂ groups) | 2850 - 2960 | Strong |

| C-H Bend (Scissoring) | 1450 - 1470 | Medium |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid sample. libretexts.orgsigmaaldrich.com It is widely used for chemical purity testing by confirming that a substance is free from contaminants or impurities, which could otherwise affect its properties and safety. moravek.com The process separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. libretexts.org

For a non-polar alkane like this compound, Normal-Phase HPLC (NP-HPLC) is generally more suitable than the more common Reversed-Phase (RP-HPLC). In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. Purity is determined by analyzing the resulting chromatogram; a pure sample will ideally show a single peak, while impurities will appear as additional peaks. The purity can be calculated by comparing the area of the main analyte peak to the total area of all peaks in the chromatogram. chromforum.org

Application of HPLC for Resolution of Stereoisomers

The this compound molecule possesses a chiral center at the C6 carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. researchgate.net Standard HPLC techniques using achiral stationary phases cannot separate enantiomers because they have identical physical properties in a non-chiral environment. nih.gov

To resolve these stereoisomers, chiral chromatography is employed. researchgate.netphenomenex.com This specialized form of HPLC uses a chiral stationary phase (CSP). The enantiomers of this compound will interact differently with the CSP, forming transient diastereomeric complexes with different stability constants. nih.gov This difference in interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. csfarmacie.cz

Chiral Stationary Phases and Derivatization Reagents in HPLC for Stereoisomeric Analysis

The resolution of enantiomers via HPLC can be achieved through two primary approaches: direct separation using Chiral Stationary Phases (CSPs) or indirect separation following reaction with a chiral derivatizing agent (CDA).

Chiral Stationary Phases (CSPs): This is the most common direct method for chiral separations. csfarmacie.cz CSPs are created by bonding or coating a chiral selector onto the surface of the HPLC packing material (typically silica (B1680970) gel). hplc.eu There are many types of CSPs available, each with different selectivity for various classes of compounds. For non-polar compounds, Pirkle-type and certain polysaccharide-based CSPs can be effective. phenomenex.comhplc.eu The Whelk-O 1 CSP, for instance, is noted for its broad applicability in separating underivatized enantiomers from numerous compound families. hplc.eu

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Broad range of chiral compounds |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | NSAIDs, amides, esters, alcohols, epoxides |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Amino acids, various pharmaceuticals |

| Ligand Exchange | Amino acids (e.g., Proline) complexed with a metal ion (e.g., Cu²⁺) | Amino acids, hydroxy acids |

Chiral Derivatization Reagents (CDAs): The indirect method involves chemically converting the enantiomeric mixture into a pair of diastereomers by reacting it with an enantiomerically pure CDA. wikipedia.org Diastereomers have different physical properties and can be separated on a conventional, achiral HPLC column. chiralpedia.com However, this method requires the analyte to have a reactive functional group (e.g., alcohol, amine, carboxylic acid) that can covalently bond with the derivatizing agent. chiralpedia.comlibretexts.org Since this compound is a saturated alkane lacking any such functional group, the use of chiral derivatization reagents for its stereoisomeric analysis is not a viable direct strategy without prior chemical modification to introduce a suitable functional handle. nih.gov

Methodologies for Isomer Differentiation using Combined Spectroscopic Techniques

Distinguishing this compound from its structural isomers (other C₁₂H₂₆ alkanes) requires a combination of powerful analytical techniques, as methods like IR spectroscopy are often insufficient on their own. The most effective approach involves coupling a high-resolution separation technique with detailed spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for separating volatile, non-polar compounds like branched alkanes. Isomers will often have slightly different boiling points and interactions with the GC column, leading to different retention times. The coupled mass spectrometer fragments the eluted molecules into characteristic patterns. While structural isomers have the same molecular weight, their mass spectra can exhibit subtle differences in fragmentation patterns, which can be used for identification by comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for elucidating the exact structure of an organic molecule and distinguishing between isomers. Each unique carbon or proton environment in the molecule produces a distinct signal in the NMR spectrum. The chemical shift, integration (for ¹H), and splitting patterns provide a unique fingerprint of the molecule's connectivity. For example, the ¹H NMR spectrum of this compound would show a complex pattern of signals corresponding to its multiple methyl (CH₃), methylene (CH₂), and methine (CH) groups, which would be distinctly different from the spectrum of its isomer, n-dodecane, which would show fewer, broader signals.

A combined approach is most powerful: GC-MS can be used to separate a mixture of isomers and provide initial identification based on retention times and mass spectra. Subsequently, individual isomers can be isolated (e.g., via preparative GC) and their structures unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. pressbooks.pub

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 6 Ethyl 2,6 Dimethyloctane

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the dynamic nature of molecules like 6-Ethyl-2,6-dimethyloctane. These methods allow for the examination of molecular conformations and thermodynamic properties that can be challenging to study experimentally.

The accuracy of molecular simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. For branched alkanes such as this compound, several force fields have been developed and refined to provide a universal description of their conformational and thermodynamic properties. nih.govresearchgate.net Prominent examples include AMBER, OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govnih.govacs.orgnih.govuiuc.edu

The development of these force fields involves the careful parameterization of various terms that constitute the total potential energy of the molecule. These terms typically include bond stretching, angle bending, dihedral angles (torsions), and non-bonded interactions (van der Waals and electrostatic). uiuc.edu For branched alkanes, particular attention is given to the torsional parameters, which govern the rotational energy barriers around carbon-carbon single bonds, and the non-bonded parameters for carbon atoms with different degrees of substitution. nih.govresearchgate.net

Refinements to force fields like OPLS-AA have been made to improve the prediction of properties for long-chain and branched alkanes. nih.govacs.orgsemanticscholar.org These refinements often involve fitting parameters to high-level quantum mechanical calculations and experimental data, such as liquid densities and heats of vaporization. acs.orgnih.govresearchgate.net The goal is to create a transferable set of parameters that can accurately model a wide range of alkanes. aip.orgresearcher.life

Below is a table illustrating typical components of a force field relevant to branched alkanes.

| Interaction Type | Functional Form | Parameters | Description |

| Bond Stretching | E_bond = K_b(r - r_0)^2 | K_b (force constant), r_0 (equilibrium bond length) | Describes the energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | E_angle = K_θ(θ - θ_0)^2 | K_θ (force constant), θ_0 (equilibrium bond angle) | Represents the energy needed to bend the angle between three connected atoms. |

| Torsional | E_torsion = Σ V_n/2 [1 + cos(nφ - γ)] | V_n (barrier height), n (periodicity), γ (phase angle) | Models the energy barrier for rotation around a central bond, crucial for conformational analysis. |

| van der Waals | E_vdw = 4ε[(σ/r)^12 - (σ/r)^6] | ε (well depth), σ (collision diameter) | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. |

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape. acs.org For this compound, MD simulations can reveal the preferred spatial arrangements of its atoms and the transitions between different conformations. These simulations solve Newton's equations of motion for a system of atoms, with the forces being calculated from the chosen force field.

The conformational properties of alkanes are largely determined by the rotation around their C-C single bonds, leading to different rotational isomers, or conformers. acs.org The most stable conformations are typically staggered, where the substituents on adjacent carbon atoms are as far apart as possible. In contrast, eclipsed conformations, where substituents are aligned, are energetically unfavorable. lumenlearning.com

MD simulations can quantify the populations of different conformers at a given temperature, providing insights into the flexibility and average structure of the molecule. Studies on similar molecules, like n-dodecane, have shown the importance of considering multiple conformers to accurately describe the properties of the system. researchgate.net

| Conformation | Dihedral Angle (Largest Groups) | Relative Energy | Description |

| Anti | 180° | Lowest | Most stable conformation with minimal steric hindrance. lumenlearning.comlibretexts.org |

| Gauche | 60° | Higher | Less stable than anti due to steric repulsion between adjacent bulky groups. libretexts.orgopenstax.orgchemistrysteps.com |

| Eclipsed | 0° | Highest | Unstable conformation with significant steric and torsional strain. lumenlearning.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a more fundamental approach to studying molecular properties by solving the Schrödinger equation. These methods are particularly useful for obtaining accurate information about the electronic structure and energetics of molecules like this compound.

Density Functional Theory (DFT) has become a widely used method for studying the conformational energetics of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can provide precise relative energies of different conformers of this compound, helping to identify the most stable structures.

For this compound, DFT calculations would involve optimizing the geometry of various possible conformers and then calculating their single-point energies. The results of these calculations can be used to construct a potential energy surface as a function of key dihedral angles, providing a detailed understanding of the molecule's flexibility and the energy barriers between different conformations. The choice of the functional and basis set is crucial for obtaining accurate results, and various functionals have been benchmarked for their performance on alkane conformational energies. nih.gov

Quantum chemical methods, particularly DFT, are also instrumental in predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of this compound.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts for ¹H and ¹³C NMR. researchgate.net This process typically involves a conformational search to identify the low-energy conformers, followed by the calculation of NMR parameters for each conformer. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. github.io The accuracy of these predictions has been shown to be sufficient to distinguish between different isomers. researchgate.net

Infrared (IR) spectroscopy is another area where computational methods are valuable. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can be compared with experimental spectra to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) Studies

QSPR and QSRR are computational approaches that aim to establish a mathematical relationship between the chemical structure of a molecule and its macroscopic properties or chromatographic retention behavior. mdpi.commtak.hu For a molecule like this compound, these models can be used to predict a variety of physical and chemical properties without the need for experimental measurements.

These models are built by correlating a set of calculated molecular descriptors with an experimentally determined property for a series of related compounds. Molecular descriptors are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, or electronic properties. researchgate.netmtjpamjournal.com

For alkanes, QSPR models have been successfully developed to predict properties such as boiling point, molar volume, heat of vaporization, and critical temperature. researchgate.netmtjpamjournal.com The degree of branching has a significant impact on these properties; for instance, more branched alkanes tend to have lower boiling points than their linear isomers due to a smaller surface area and weaker van der Waals forces. libretexts.orgyoutube.com

QSRR models are particularly important in chromatography for predicting the retention time of compounds. researchgate.net For gas chromatography of alkanes, retention indices are often correlated with topological indices, which are numerical descriptors of the molecular branching. researchgate.net These models can be used to identify unknown alkanes in complex mixtures by comparing their predicted and experimental retention indices. researchgate.nettuwien.atresearchgate.net

| Property | Relevant Descriptors | Trend with Branching |

| Boiling Point | Molecular Weight, Surface Area, Topological Indices | Decreases with increased branching. libretexts.orgyoutube.com |

| Molar Volume | Molecular Weight, van der Waals Volume | Generally decreases with increased branching. |

| Heat of Vaporization | Intermolecular Forces, Surface Area | Decreases with increased branching. |

| GC Retention Index | Topological Indices, Connectivity Indices | Varies depending on the specific branching pattern and stationary phase. researchgate.net |

Application of Abraham Solute Descriptors for Chromatographic Retention Prediction

The prediction of chromatographic retention for compounds like this compound can be effectively achieved through the use of Abraham solute descriptors. mdpi.comresearchgate.netresearchgate.net This quantitative structure-property relationship (QSPR) model provides a framework for estimating a wide array of physicochemical and biological properties. mdpi.com The model is based on linear free energy relationships (LFERs) and utilizes a set of solute descriptors that quantify the different types of intermolecular interactions the solute can undergo. mdpi.com

For branched alkanes, including those with ethyl groups, Abraham model solute descriptors have been determined using gas chromatographic retention data, specifically Kováts retention indices (KRI), on squalane (B1681988) stationary phases. mdpi.comresearchgate.net Researchers have established correlations between KRI and the L-solute descriptor for a series of alkanes with known descriptor values. mdpi.comresearchgate.net These correlations are then used to calculate the descriptors for other alkanes, including complex branched structures.

The determination of these descriptors for a large number of C10 through C13 methyl- and ethyl-branched alkanes has been a subject of ongoing research. mdpi.comresearchgate.net Once determined, these descriptors for a specific compound like this compound can be used in conjunction with established Abraham model correlations to predict its retention time on various chromatographic columns, as well as other properties like partition coefficients. mdpi.comresearchgate.netresearchgate.net The process involves using the known descriptors of a set of similar compounds to build a model that can then predict the properties of the target compound. mdpi.comresearchgate.net

| Descriptor | Description | Significance in Interaction |

|---|---|---|

| E | Excess Molar Refraction | Encodes interactions arising from electron pairs on the solute that can interact with the solvent's pi and n-electron systems. |

| S | Dipolarity/Polarizability | Represents the solute's ability to interact with a solvent through dipole-dipole and dipole-induced dipole interactions. |

| A | Overall Hydrogen Bond Acidity | Quantifies the solute's capacity to act as a hydrogen bond donor. For alkanes, this value is zero. |

| B | Overall Hydrogen Bond Basicity | Measures the solute's ability to act as a hydrogen bond acceptor. For alkanes, this is also zero. |

| L | Gas-to-Hexadecane Partition Coefficient (log L¹⁶) | Describes the dispersion forces and cavity effects involved in transferring a solute from the gas phase to a non-polar solvent. |

| V | McGowan Characteristic Volume | Relates to the solute's volume and is important for understanding cavity formation effects in the solvent. |

Neural Network Applications in Alkane Property Prediction

Artificial neural networks (ANNs) have emerged as powerful tools for the prediction of physical properties of alkanes, including complex, branched structures such as this compound. researchgate.netgarethconduit.orgarxiv.org These computational models are trained on existing data to recognize patterns and correlations between molecular structure and physical properties, enabling them to make accurate predictions for new compounds. researchgate.netgarethconduit.orgarxiv.org

The process involves uniquely characterizing each alkane using a set of chemical descriptors. researchgate.netgarethconduit.orgarxiv.org These descriptors, which can be as simple as a set of five non-negative integers encoding the alkane's structure, serve as the inputs for the neural network. researchgate.net The network is then trained using fragmented data, which allows it to leverage property-property correlations to enhance the accuracy of its predictions. researchgate.netgarethconduit.orgarxiv.org This is particularly useful as it can impute missing values and exploit the relationships between different physical properties. garethconduit.orgarxiv.org

Neural networks have been successfully employed to model a range of properties for linear, single-branched, and double-branched alkanes. researchgate.netgarethconduit.orgarxiv.org These properties include boiling point, vapor pressure, heat capacity, and melting point. researchgate.net The accuracy of these neural network models often compares favorably to, and can even exceed, that of traditional physicochemical and thermodynamic methods. researchgate.net

The predictive power of these models is validated through techniques like leave-one-out cross-validation. garethconduit.orgarxiv.org In this method, the neural network is trained on all but one data point and then tested against the excluded data point, a process that is repeated for the entire dataset. garethconduit.orgarxiv.org This rigorous validation ensures that the model can confidently and accurately extrapolate its predictions to new, unmeasured alkanes. researchgate.net The application of such a trained model would allow for the rapid and reliable prediction of the physical properties of this compound without the need for experimental measurements.

| Predicted Property | Relevance to Alkanes | Typical Input Descriptors |

|---|---|---|

| Boiling Point | A fundamental physical property for characterizing and separating alkanes. | Molecular weight, number of carbon atoms, branching indices. |

| Vapor Pressure | Crucial for understanding volatility and for process design in the chemical industry. | Temperature, molecular structure descriptors. |

| Heat Capacity | Important for thermodynamic calculations and heat transfer applications. | Molecular structure, number and type of chemical bonds. |

| Melting Point | Indicates the transition from solid to liquid phase; influenced by molecular symmetry. | Symmetry number, molecular shape descriptors. |

| Flash Point | A key safety parameter indicating the lowest temperature at which vapors will ignite. | Boiling point, vapor pressure. |

| Kinematic Viscosity | An important property for lubricants and hydraulic fluids. | Temperature, pressure, molecular weight. |

Occurrence and Environmental Presence of 6 Ethyl 2,6 Dimethyloctane

Presence in Complex Hydrocarbon Mixtures

6-Ethyl-2,6-dimethyloctane, a C12 branched alkane, is a potential but not commonly reported constituent of various complex hydrocarbon mixtures. Its physical and chemical properties are similar to other iso-alkanes in the same carbon number range, which are known components of fuels and industrial solvents.

Aviation fuels such as Jet Propellant 8 (JP-8) are complex mixtures predominantly composed of C9–C16 hydrocarbons. These fuels are formulated to meet specific performance criteria, and their detailed composition can vary. While comprehensive analyses of JP-8 and other jet fuels have identified a multitude of hydrocarbon compounds, including a significant fraction of iso-paraffins (branched alkanes), specific mention of this compound is not prominent in available literature.

However, the presence of numerous other branched alkanes in aviation fuels is well-documented. This suggests that this compound could be present as a minor or co-eluting component in the chromatographic analysis of these fuels. The complexity of the iso-alkane fraction in jet fuels makes the positive identification of every single isomer challenging.

Below is a table of representative branched alkanes that have been identified in aviation fuels, illustrating the class of compounds to which this compound belongs.

| Compound Name | Molecular Formula | Fuel Type |

| 2,4,6-Trimethylheptane | C10H22 | JP-5 |

| 2,6-Dimethyldecane | C12H26 | JP-5 |

| 2,6-Dimethylundecane | C13H28 | JP-5, JP-4 |

| 2,2,4,4,6,8,8-Heptamethylnonane | C16H34 | JP-8 Surrogate |

| 7,8-Dimethyltetradecane | C16H34 | JP-8 Surrogate |

This table is representative of branched alkanes found in aviation fuels and does not imply the presence of this compound.

Similar to aviation fuels, various industrial hydrocarbon streams, such as solvents, lubricants, and chemical feedstocks, contain a wide array of iso-alkanes. These streams are typically defined by their boiling point ranges and bulk properties rather than a detailed compositional breakdown of every constituent. It is plausible that this compound is present in C11-C13 iso-alkane commercial products. The manufacturing processes for these hydrocarbon fractions, which often involve isomerization and alkylation, can generate a complex mixture of branched isomers.

Consideration within Atmospheric Chemistry Models

Branched alkanes are a recognized class of volatile organic compounds (VOCs) that contribute to atmospheric chemistry. While specific data for this compound is not available, the general atmospheric behavior of C12 branched alkanes is considered in atmospheric models. These compounds can be released into the atmosphere through the evaporation of fuels and solvents.

Once in the troposphere, branched alkanes are subject to oxidation, primarily initiated by reaction with the hydroxyl radical (•OH). The rate of this reaction is influenced by the number and type of C-H bonds in the molecule. The presence of tertiary carbon-hydrogen bonds in branched alkanes, such as in this compound, generally leads to faster reaction rates with •OH compared to their linear counterparts. The atmospheric degradation of these compounds can contribute to the formation of ozone and other secondary air pollutants.

Pathways of Environmental Distribution and Transformation

The environmental distribution and transformation of this compound, should it be released into the environment, would be governed by the general principles of hydrocarbon fate and transport. As a compound with low water solubility and a presumed high octanol-water partition coefficient, it would tend to adsorb to soil and sediment.

In the event of a release, volatilization to the atmosphere would be a significant distribution pathway. In soil and aquatic environments, biodegradation is the primary transformation pathway for branched alkanes. Microbial degradation of alkanes can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial step of degradation is typically the oxidation of a terminal or sub-terminal carbon atom by monooxygenase enzymes to form an alcohol. This is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter the beta-oxidation pathway.

Under anaerobic conditions, the degradation of alkanes is a slower process and can proceed via different initial activation steps, such as addition to fumarate. The complex branching structure of this compound may influence its biodegradability, potentially making it more recalcitrant than linear alkanes of similar carbon number.

Applications in Chemical Science and Industry Non Medical

Role as a Reference Standard in Analytical Chemistry

While specific certified reference materials for 6-Ethyl-2,6-dimethyloctane are not widely documented, its role as a reference standard in analytical chemistry can be inferred from the common practices within the field. Highly pure, well-characterized hydrocarbons are essential for the calibration of analytical instruments and the validation of analytical methods.

In the context of analytical chemistry, this compound would be valuable in techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). These methods are frequently employed for the detailed analysis of complex hydrocarbon mixtures like petroleum products. The use of a known standard like this compound would allow for:

Retention Time Calibration: In gas chromatography, the time it takes for a compound to pass through the column (retention time) is a critical parameter for identification. A pure standard of this compound would provide a precise retention time under specific GC conditions, which can be used to identify this compound in unknown samples and to calibrate the instrument for the analysis of other branched alkanes.

Mass Spectra Library Development: In GC-MS, the mass spectrum of a compound serves as a chemical fingerprint. A reference standard of this compound would allow for the acquisition of a high-quality mass spectrum to be included in spectral libraries. This aids in the accurate identification of this isomer in complex mixtures where multiple branched alkanes may be present.

Method Validation: When developing new analytical methods for hydrocarbon analysis, a known standard is used to assess the method's accuracy, precision, and linearity. This compound could serve as a component in a synthetic mixture to test the performance of a new analytical procedure.

The table below illustrates the typical analytical parameters that would be determined for a reference standard like this compound.

| Parameter | Description |

| Purity | The percentage of the desired compound in the reference material, typically determined by GC-FID (Flame Ionization Detector). |

| Identity Confirmation | Confirmed by techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct isomeric structure. |

| Retention Index | A standardized measure of a compound's retention time in gas chromatography, relative to n-alkanes. |

| Certified Concentration | For solutions, the exact concentration of the compound in a specific solvent, traceable to a primary standard. |

Utility as a Research Chemical Reagent or Product in Organic Synthesis

In the realm of organic synthesis, this compound can be viewed from two perspectives: as a target molecule for synthesis or as a starting material or product in chemical reactions. The synthesis of a specific, highly branched alkane like this presents a challenge that drives the development of novel synthetic methodologies.

As a research chemical, its utility lies in:

Methodology Development: The creation of the specific stereoisomers of this compound would require precise control over the formation of carbon-carbon bonds and chiral centers. This can serve as a target to test the efficiency and stereoselectivity of new synthetic reactions.

Mechanistic Studies: Alkanes, while generally considered unreactive, can undergo reactions such as halogenation under specific conditions. Studying the reactivity of a sterically hindered alkane like this compound can provide insights into reaction mechanisms and the influence of molecular structure on reactivity.

Product of Reactions: The related compound, 2,6-dimethyloctane (B150249), can be produced by the reduction of optically active 6-chloro-2,6-dimethyloctane. This indicates that this compound could be a product of similar reduction or dehalogenation reactions, potentially starting from more functionalized precursors.

The synthesis of such a molecule would likely involve a multi-step process, as illustrated by the general strategies for creating complex alkanes.

| Synthetic Strategy | Description |

| Grignard Reagent Coupling | The reaction of a Grignard reagent with an appropriate alkyl halide to form a new carbon-carbon bond. Multiple coupling steps would be needed. |

| Alkene Hydrogenation | The synthesis of an alkene with the desired carbon skeleton, followed by catalytic hydrogenation to the corresponding alkane. |

| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene, which can then be hydrogenated. |

| Radical Addition Reactions | Reactions involving free radicals to form carbon-carbon bonds, though controlling regioselectivity for a specific isomer can be challenging. |

Contribution to the Understanding of Fuel Composition and Performance

Diesel fuels are complex mixtures containing normal alkanes, branched alkanes, cycloalkanes, and aromatic hydrocarbons nih.gov. The degree of branching in the alkane components influences key fuel parameters such as the cetane number (a measure of ignition quality) and the octane (B31449) number (a measure of resistance to knocking in gasoline engines).

Octane Number: Conversely, highly branched alkanes are desirable in gasoline because they have higher octane numbers, meaning they are more resistant to autoignition (knocking) under compression before the spark. This allows for higher compression ratios in gasoline engines, leading to greater efficiency and power output stackexchange.com.

Cold Flow Properties: The presence of branched alkanes can improve the cold flow properties of fuels, such as the cloud point and pour point. Their irregular shape disrupts the orderly packing that occurs when straight-chain alkanes crystallize at low temperatures.

The study of individual isomers like this compound helps to build a more comprehensive understanding of how molecular structure affects fuel properties. This knowledge is crucial for the formulation of fuels with desired performance characteristics.

The following table compares the general properties of straight-chain and branched alkanes in the context of fuel performance.

| Property | Straight-Chain Alkanes (e.g., n-Dodecane) | Highly Branched Alkanes (e.g., this compound) |

| Cetane Number | Higher | Lower |

| Octane Number | Lower | Higher |

| Freezing Point | Higher | Lower |

| Viscosity | Generally lower for the same carbon number | Can be higher due to increased intermolecular forces |

| Energy Density | Slightly higher | Slightly lower |

Insights Gained from its Structural Relationship to Biologically Active Compounds (e.g., Pheromone Analogs)

The carbon skeleton of this compound is structurally related to a class of naturally occurring biologically active compounds, particularly insect pheromones. Many insect pheromones are derived from fatty acids or isoprenoids and feature a branched hydrocarbon backbone.

A notable example is 2,6-dimethyloctane-1,8-dioic acid, which has been identified as a component of the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus oup.comresearchgate.netnih.gov. This dicarboxylic acid shares the same 2,6-dimethyloctane core structure.

The study of structural analogs like this compound can provide valuable insights into the structure-activity relationships of these pheromones:

Understanding Receptor Binding: By synthesizing and testing analogs with systematic variations in their structure, researchers can probe the specific structural features that are essential for binding to the insect's olfactory receptors. For example, comparing the biological activity of a pheromone with that of a non-functionalized alkane like this compound can help to determine the importance of the functional groups (e.g., carboxylic acids, alcohols, aldehydes) for receptor activation.

Development of Pheromone Mimics: Understanding which parts of the pheromone molecule are crucial for its activity can lead to the design of more stable and easier-to-synthesize mimics ias.ac.in. While this compound itself may not be biologically active, its synthesis and study contribute to the knowledge base required to develop effective and economical pest management strategies based on pheromones nih.gov.

Probing Stereochemical Requirements: The biological activity of pheromones is often highly dependent on their stereochemistry. The synthesis of specific stereoisomers of analogs like this compound can help to elucidate the chiral recognition mechanisms at the receptor level.

The structural comparison between the pheromone component and this compound is highlighted in the table below.

| Compound | Chemical Structure | Key Structural Features |

| 2,6-dimethyloctane-1,8-dioic acid | HOOC-CH(CH₃)-(CH₂)₃-CH(CH₃)-CH₂-COOH | 2,6-dimethyloctane backbone with terminal carboxylic acids |

| This compound | CH₃-CH(CH₃)-(CH₂)₃-C(CH₂CH₃)(CH₃)-CH₂-CH₃ | 2,6-dimethyloctane backbone with an additional ethyl group |

By studying these and other related structures, scientists can piece together the complex puzzle of chemical communication in insects, which has significant implications for agriculture and public health.

Future Research Directions for 6 Ethyl 2,6 Dimethyloctane

Development of Novel Stereoselective Synthetic Routes

The synthesis of highly branched alkanes such as 6-Ethyl-2,6-dimethyloctane with precise stereochemical control presents a considerable challenge in organic chemistry. Future research will likely focus on the development of novel stereoselective synthetic routes to access specific stereoisomers of this molecule. Given the presence of a stereocenter at the C6 position, the molecule can exist as (R)- and (S)-enantiomers.

Current synthetic strategies for complex alkanes often rely on multi-step processes that may lack efficiency or stereocontrol. Future endeavors could explore the use of asymmetric catalysis, employing chiral catalysts to direct the formation of one enantiomer over the other. For instance, asymmetric hydroformylation or cross-coupling reactions involving chiral ligands could offer more direct and efficient pathways.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Synthetic Approach | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Grignard Reaction | Chiral Magnesium or Zinc Catalysts | Enantioselective addition to a suitable ketone precursor. |

| Chiral Auxiliary-Mediated Synthesis | Evans' or Myers' Chiral Auxiliaries | Diastereoselective alkylation followed by auxiliary removal. |

| Stereoselective Radical Cyclization | Chiral Tin or Silane Reagents | Formation of a cyclic intermediate with defined stereochemistry. |

The successful development of such methods would not only provide access to enantiomerically pure samples of this compound for further study but also contribute valuable methodologies to the broader field of organic synthesis.

Advanced Spectroscopic Probes for High-Resolution Structural Analysis

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its physical properties and reactivity. While standard spectroscopic techniques like NMR and mass spectrometry provide basic structural information, future research will necessitate the application of more advanced methods for a high-resolution analysis.

Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) will be essential for unambiguously assigning all proton and carbon signals in its complex spectrum. Furthermore, the use of chiral resolving agents in NMR spectroscopy could be employed to distinguish between the enantiomers and determine enantiomeric purity.

Mass spectrometry of branched alkanes often results in extensive fragmentation, making the identification of the molecular ion peak challenging jove.com. Advanced ionization techniques, such as chemical ionization (CI) or field ionization (FI), could be utilized to minimize fragmentation and provide clearer molecular weight information.

Table 2: Advanced Spectroscopic Techniques for the Analysis of this compound

| Technique | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous signal assignment. |

| Chiral NMR Spectroscopy | Differentiation of enantiomers, determination of enantiomeric excess. |

| Advanced Mass Spectrometry (CI, FI) | Molecular weight determination with reduced fragmentation. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral centers. |

Refined Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like this compound. Future research will focus on the development and application of more refined computational models to accurately predict its thermochemical properties, conformational landscape, and spectroscopic signatures.

Density functional theory (DFT) has been used to analyze the stability of branched alkanes, revealing that they are thermodynamically more stable than their linear counterparts due to a combination of electrostatic and correlation energy effects nih.gov. Future studies could employ higher levels of theory and more sophisticated basis sets to refine these calculations for this compound.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this molecule, including its conformational flexibility and interactions in different environments. This would be particularly valuable for understanding its behavior in complex mixtures, such as fuels or lubricants.

Table 3: Computational Chemistry Approaches for this compound

| Computational Method | Predicted Properties |

| High-Level Ab Initio Calculations | Accurate thermochemical data (enthalpy of formation, bond dissociation energies). |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, NMR chemical shifts. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, transport properties (viscosity, diffusion). |

Exploration of Specific Reactivity and Transformation Pathways

While alkanes are generally considered to be relatively inert, their reactivity can be harnessed under specific conditions. Future research on this compound will likely explore its specific reactivity and potential for transformation into more valuable chemical intermediates.

Given its highly branched structure, the C-H bonds at the tertiary carbon atoms are expected to be the most reactive sites for processes such as free-radical halogenation or oxidation. Selective functionalization of these positions could provide a route to a variety of derivatives with potential applications in materials science or as synthetic building blocks.

Furthermore, catalytic methods for C-H activation and functionalization are a major focus of modern chemical research. Investigating the application of these advanced catalytic systems to a complex alkane like this compound could lead to the discovery of novel and efficient transformation pathways.

Investigation of its Presence and Behavior in Emerging Energy Technologies

The properties of branched alkanes make them relevant to the field of energy. For instance, related compounds like 2,6-dimethyloctane (B150249) are used as fuel additives to improve octane (B31449) ratings and enhance combustion efficiency chemimpex.com. Future research could investigate the potential of this compound in similar applications.

Its high degree of branching could impart desirable properties such as a low freezing point and good flow characteristics, making it a potential component of advanced biofuels or synthetic lubricants. Studies on its combustion properties, including ignition delay and soot formation, would be necessary to evaluate its performance as a fuel component.

Moreover, understanding the behavior of such complex hydrocarbons in next-generation energy systems, such as advanced combustion engines or fuel cells, is crucial for optimizing their efficiency and reducing emissions. Research in this area would involve a combination of experimental measurements and computational modeling to elucidate its role in these complex environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.